1-(2-Boc-aminoethyl)piperazine
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Overview
Description
1-(2-Boc-aminoethyl)piperazine is a chemical compound with the molecular formula C11H23N3O2 and a molecular weight of 229.32 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
1-(2-Boc-aminoethyl)piperazine can be synthesized through various synthetic routes. One common method involves the reaction of 1-(2-aminoethyl)piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Boc-aminoethyl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can be used in coupling reactions, such as Buchwald-Hartwig amination, to form carbon-nitrogen bonds with aryl halides.
Common reagents used in these reactions include bases like triethylamine, acids like TFA, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Boc-aminoethyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Boc-aminoethyl)piperazine involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, forming bonds with electrophiles. The Boc group serves as a protecting group, preventing unwanted reactions at the amine site until it is selectively removed under specific conditions .
Comparison with Similar Compounds
1-(2-Boc-aminoethyl)piperazine can be compared with other similar compounds, such as:
1-(2-Aminoethyl)piperazine: Lacks the Boc protecting group, making it more reactive in certain conditions.
4-(2-Boc-aminoethyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-Boc-piperazine: Contains only the Boc-protected piperazine ring without the additional ethylamine group.
The uniqueness of this compound lies in its combination of the Boc-protected amine and the piperazine ring, providing a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C11H23N3O2 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-piperazin-1-ylpropanoate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)9(12)8-14-6-4-13-5-7-14/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
AHKDOLBRHXIVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN1CCNCC1)N |
Origin of Product |
United States |
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